Product packaging for Methyl 4-phenylbut-2-ynoate(Cat. No.:CAS No. 73845-38-2)

Methyl 4-phenylbut-2-ynoate

Cat. No.: B13973469
CAS No.: 73845-38-2
M. Wt: 174.20 g/mol
InChI Key: YEBLQTSFTJXFMH-UHFFFAOYSA-N
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Description

Contextualization of Alkynoate Esters in Synthetic Strategies

Alkynoate esters, as a class of organic compounds, are highly valued in synthetic chemistry. nih.gov Their defining feature is the carbon-carbon triple bond (alkyne) conjugated with a carbonyl group of an ester. This arrangement creates a unique electronic environment, rendering the molecule susceptible to a variety of chemical reactions. The electron-withdrawing nature of the ester group polarizes the alkyne, making it an excellent Michael acceptor and a reactive partner in numerous addition and cyclization reactions. nih.gov

These compounds serve as versatile building blocks for the synthesis of a wide range of more complex molecules, including heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. nih.gov The ability of the alkynoate ester to participate in transition-metal-catalyzed reactions further expands its utility, enabling the construction of intricate molecular frameworks with high efficiency and selectivity. nih.gov

Significance of the Phenyl Substituent in But-2-ynoate (B8739756) Systems

The presence of a phenyl group in the but-2-ynoate system, as seen in Methyl 4-phenylbut-2-ynoate, imparts several key properties to the molecule. wikipedia.org The phenyl group, a cyclic group of atoms with the formula C6H5, is generally considered to be an inductively withdrawing group and a resonance donating group. wikipedia.org This electronic influence can modulate the reactivity of the adjacent alkyne and ester functionalities.

Overview of Academic Research Trajectories for this compound

Academic research involving this compound and related compounds has followed several key trajectories. A significant area of focus has been the development of novel synthetic methods to access this and other alkynoate esters. These methods often aim for improved efficiency, milder reaction conditions, and greater substrate scope.

Another major research thrust involves exploring the reactivity of this compound in various chemical transformations. This includes its use in cycloaddition reactions, transition-metal-catalyzed cross-coupling reactions, and tandem reactions to rapidly build molecular complexity. The insights gained from these studies are crucial for the design and synthesis of new organic molecules with potential applications in materials science and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O2 B13973469 Methyl 4-phenylbut-2-ynoate CAS No. 73845-38-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73845-38-2

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

methyl 4-phenylbut-2-ynoate

InChI

InChI=1S/C11H10O2/c1-13-11(12)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,8H2,1H3

InChI Key

YEBLQTSFTJXFMH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CCC1=CC=CC=C1

Origin of Product

United States

Chemical Reactivity and Transformation Studies of the But 2 Ynoate Moiety

Nucleophilic and Electrophilic Reactions of the Alkyne Triple Bond

The reactivity of the alkyne in Methyl 4-phenylbut-2-ynoate is dominated by its electrophilic nature, a result of the combined electron-withdrawing effects of the adjacent ester group. This renders the triple bond susceptible to attack by a wide range of nucleophiles.

The electron-deficient alkyne of the ynoate system readily undergoes conjugate addition reactions with various nucleophiles. uib.no This reactivity is a cornerstone of its synthetic utility.

One significant class of reactions is the addition of thiol nucleophiles. The free-radical thiol-yne coupling reaction, a cornerstone of "click chemistry," demonstrates the reactivity of the alkyne bond. thieme-connect.de In a study on the related compound methyl 4-oxo-4-phenylbut-2-ynoate, the reaction with benzenethiols in the presence of manganese(II) acetate (B1210297) proceeded via an intermolecular oxidative cyclization to yield a single benzothiophene (B83047) isomer, highlighting the regioselectivity of the addition to the alkyne. thieme-connect.de This suggests that the triple bond in this compound is similarly receptive to such radical-mediated additions.

Phosphines have also been explored as nucleophiles. Many phosphine-catalyzed reactions with electron-deficient alkynes have been reported, leading to a variety of valuable products. uib.no These reactions often proceed through the formation of a zwitterionic phosphine-allenoate adduct intermediate, which can then react further. thieme-connect.de

The related but-2-enoate (alkene) derivatives, such as Methyl 4-oxo-4-phenylbut-2-enoate, are known to engage in nucleophilic addition reactions at the acrylate (B77674) moiety. evitachem.com For instance, nucleophiles like amines and thiols can add to the β-carbon in Michael addition reactions. vulcanchem.com It is proposed that upon entering a cell, analogous compounds can form an adduct with Coenzyme A (CoA) through a Michael addition mechanism. acs.orgnih.gov While these examples are on the alkene or oxo-alkene analogs, they underscore the electrophilic nature of the carbon backbone, a feature that is even more pronounced in the corresponding alkyne.

Cycloaddition reactions provide a powerful method for constructing cyclic and heterocyclic systems, and the but-2-ynoate (B8739756) moiety is an excellent substrate for these transformations.

[3+2] Cycloadditions: This class of reactions, particularly the 1,3-dipolar cycloaddition, is well-documented for ynones and related activated alkynes. uib.no These reactions are a key component of "click chemistry," a concept that emphasizes rapid, efficient, and high-yielding reactions. thieme-connect.de For instance, the reaction of methyl 4-oxo-4-phenylbut-2-ynoate with ylides has been shown to proceed via a [3+2] cycloaddition mechanism. molaid.com Similarly, the reaction of unsymmetrical alkynes with diazo compounds is a known method for synthesizing pyrazole (B372694) derivatives. uib.no

[4+2] Cycloadditions: The Diels-Alder reaction, a cornerstone [4+2] cycloaddition, is a common transformation for ynones. uib.no In these reactions, the ynone acts as the dienophile. Research on the related compound ethyl (Z)-2-acetyl-4-phenylbut-2-enoate demonstrates its participation in formal [4+2] cyclization reactions with nitroalkenes, catalyzed by chiral phase-transfer catalysts to produce highly substituted cyclohexanes with excellent stereoselectivity. buchler-gmbh.com Although this occurs with an enoate, the underlying reactivity of the conjugated system is relevant.

Transformations Involving the Ester Functional Group

The methyl ester group of this compound can undergo characteristic transformations, such as transesterification and hydrolysis, which are fundamental for modifying the molecule's properties or for subsequent synthetic steps.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is often catalyzed by an acid or a base. Research has demonstrated that α-keto propargylic esters can undergo chemoselective transesterification. researchgate.net For example, β-ketoesters can be transesterified with a variety of primary, secondary, allylic, and benzylic alcohols in good yields under solvent-free conditions using a solid acid catalyst like borate (B1201080) zirconia. researchgate.net

The susceptibility of similar compounds to this transformation has been noted in impurity profiling studies of clandestinely synthesized substances, where the methyl ester of a related compound was observed to undergo transesterification to the corresponding ethyl ester in the presence of ethanol (B145695) as a solvent. Specific studies on the transesterification of racemic alkyl-2-hydroxy-4-arylbut-3-ynoates have also been reported, highlighting the utility of this reaction for creating a variety of ester derivatives from a common precursor. molaid.com A patent has also described a Lewis acid-mediated transesterification for related structures. google.com

The methyl ester of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-phenylbut-2-ynoic acid. This transformation is often a key step in the synthesis of more complex molecules or in creating derivatives with different physical or biological properties.

The reverse reaction, the esterification of 4-phenylbut-2-enoic acid with methanol (B129727), is a common method for synthesizing the parent ester, implying the feasibility of the hydrolysis reaction. The hydrolysis of related structures is a well-established procedure. For instance, the saponification of methyl 3-hydroxy-2-methyl-4-phenyl butyric ester (MHMPB) using lithium hydroxide (B78521) in aqueous THF yields the corresponding carboxylic acid, 3-hydroxy-2-methyl-4-phenylbutyrate (HMPB). mdpi.com Similarly, ethyl esters of 4-aryl-2-hydroxy-4-oxo-2-butenoic acids can be converted to their free acids via hydrolysis with sodium hydroxide. acs.org

Isomerization and Rearrangement Phenomena in Phenylbut-2-ynoate Systems

The rigid structure of the but-2-ynoate system can, under certain conditions, undergo isomerization or rearrangement to yield structurally different but related compounds. A significant isomerization pathway for ynoates is their conversion to the corresponding allenoates (containing a C=C=C functional group).

Research has shown that ynoates can isomerize to allenoates, which can then participate in further cascade reactions. bohrium.com A key finding was the recognition that an adventitious base can catalyze the isomerization of a but-2-ynoate to form an allenoate product. lookchem.com This process involves a proposed mechanism that is distinct from one involving a Cu(I)-acetylide intermediate. lookchem.com The resulting allenoates are themselves valuable synthetic intermediates, capable of participating in reactions such as Michael additions and cycloadditions. thieme-connect.de This isomerization represents a critical aspect of the reactivity of phenylbut-2-ynoate systems, as the reaction environment can dictate whether the molecule reacts as an ynoate or rearranges to an allenoate before further transformation.

Base-Catalyzed Isomerization Mechanisms of γ-Hydroxy-α,β-acetylenic Esters

The isomerization of γ-hydroxy-α,β-acetylenic esters to γ-oxo-α,β-trans-alkenyl esters, a reaction known since 1949, has been a subject of mechanistic investigation. researchgate.netnih.govacs.org A significant breakthrough in understanding this transformation came with the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. acs.org

The proposed mechanism for the DABCO-catalyzed isomerization involves a series of steps: researchgate.netacs.org

Cumulene Formation: The reaction is initiated by the formation of a cumulene intermediate. researchgate.netacs.org

Protonation by Conjugate Acid: This is followed by protonation with the conjugate acid of the amine catalyst. researchgate.netacs.org

Protonation by Water: The resulting allenol is then protonated by water to yield the final γ-oxo-α,β-trans-alkenyl ester. researchgate.netacs.org

This mechanistic understanding is crucial for the development of related synthetic methods. acs.org For instance, γ-hydroxy-α,β-acetylenic esters can be catalyzed by p-N,N-dimethylaminopyridine (DMAP) in acetic anhydride (B1165640) to stereoselectively produce γ-acetoxy dienoates. researchgate.netresearchgate.net

The following table summarizes the key reagents and resulting products in the isomerization of γ-hydroxy-α,β-acetylenic esters.

Catalyst/ReagentSubstrateProductReference
DABCOγ-Hydroxy-α,β-acetylenic esterγ-Oxo-α,β-trans-alkenyl ester acs.org
DMAP/Acetic Anhydrideγ-Hydroxy-α,β-acetylenic esterγ-Acetoxy dienoate researchgate.netresearchgate.net

Intramolecular Rearrangements Affecting the But-2-ynoate Backbone

The but-2-ynoate backbone is susceptible to various intramolecular rearrangements, often leading to the formation of complex cyclic and acyclic structures. One prominent example is the Ireland-Claisen rearrangement, a powerful tool for the diastereoselective synthesis of γ,δ-unsaturated carboxylic acids. core.ac.uk This rearrangement has been successfully applied to substrates containing the but-2-ynoate moiety to achieve high levels of remote stereocontrol. core.ac.uk

Another significant rearrangement is the intramolecular [4+2] cycloaddition of α,β-alkynyl carbonyl compounds. mit.edu This reaction can lead to the formation of dihydroisobenzofuran ring systems through a proposed mechanism involving a strained heterocyclic allene (B1206475) intermediate that rearranges to a 3-furfuryl carbene, followed by a 1,2-C-H insertion. mit.edu

Furthermore, gold(I)-catalyzed asymmetric cyclopropanation/C-C cleavage/Wagner-Meerwein rearrangement of yne-methylenecyclopropanes provides a pathway to azepine-fused cyclobutanes. pku.edu.cn This complex cascade reaction demonstrates the versatility of the but-2-ynoate framework in constructing intricate molecular architectures. pku.edu.cn

Reactivity at the Benzylic Position (C4) of this compound

Functionalization of the Methylene (B1212753) Group Adjacent to the Phenyl Ring

The benzylic methylene group (C4) in this compound and related compounds is a site of significant reactivity, enabling various functionalization reactions. These reactions are crucial for the synthesis of diverse and complex molecules.

One key transformation is C-H amination. Manganese catalysts have been shown to be effective for the amination of various sp³ C-H bonds, including benzylic positions. google.com This method allows for the late-stage diversification of complex molecules with high chemoselectivity and functional group tolerance. google.com

The Horner-Wadsworth-Emmons olefination of hydrocinnamaldehyde (B1666312) can produce an enoate which, after reduction, yields an allylic alcohol with a phenyl group adjacent to a double bond, a structure related to the functionalization at the C4 position. scispace.com

Additionally, enantioselective intermolecular oxysulfenylation of alkenes, such as benzyl (B1604629) (E)-4-phenylbut-3-enoate, using a chiral sulfide/phosphoric acid cocatalyst system allows for the introduction of sulfur-containing moieties at the benzylic position. chinesechemsoc.org This reaction proceeds with high enantioselectivity to form benzylic aryl ethers. chinesechemsoc.org

The following table highlights different approaches to functionalize the benzylic position of compounds structurally related to this compound.

Reaction TypeCatalyst/ReagentsProduct TypeReference
C-H AminationManganese catalystsAminated products google.com
OxysulfenylationChiral sulfide/phosphoric acidSulfur-containing benzylic ethers chinesechemsoc.org

Catalysis and Advanced Synthetic Applications

Metal-Catalyzed Reactions Employing Methyl 4-Phenylbut-2-ynoate and Its Derivatives

Transition metal catalysis provides powerful tools for the functionalization of alkynes. Palladium, copper, and rhodium complexes have been extensively used to mediate a variety of transformations involving this compound and structurally related compounds, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. iitk.ac.in While this compound itself lacks a suitable leaving group for classical cross-coupling, its derivatives and related terminal alkynes are excellent substrates in several key transformations.

The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is one of the most effective methods for constructing sp²-sp carbon bonds. nih.govorganic-chemistry.orgwikipedia.org This reaction, co-catalyzed by copper(I), proceeds under mild conditions and has been widely applied in the synthesis of natural products, pharmaceuticals, and advanced materials. nih.govwikipedia.org The general mechanism involves two interconnected catalytic cycles: a palladium cycle, which undergoes oxidative addition to the halide, and a copper cycle, which forms a copper acetylide intermediate. wikipedia.orglibretexts.org This dual-catalyst system allows the reaction to proceed efficiently at room temperature. libretexts.org

The Heck reaction offers another powerful strategy, coupling aryl or vinyl halides with alkenes or alkynes. iitk.ac.in The reaction of internal alkynes, such as derivatives of this compound, can lead to the formation of substituted alkenes or allenes, though it can be challenging due to the difficulty of β-hydride elimination from the intermediate vinyl palladium species. magtech.com.cnacs.org Overcoming this often requires elevated temperatures or specialized ligands. magtech.com.cn Recent advancements have led to domino processes, where an initial palladium-catalyzed annulation is followed by an intramolecular Heck reaction to build complex polycyclic systems in a single step. rsc.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Alkynes This table summarizes representative palladium-catalyzed reactions applicable to terminal alkynes and their derivatives, which are structurally related to the functional core of this compound.

Reaction TypeCoupling PartnersCatalyst SystemKey Features
Sonogashira Coupling Terminal Alkyne + Aryl/Vinyl HalidePd Catalyst, Cu(I) Co-catalyst, Amine BaseMild conditions, high yields for C(sp²)-C(sp) bond formation. organic-chemistry.orgwikipedia.org
Heck Reaction Alkyne + Aryl/Vinyl HalidePd Catalyst, BaseForms substituted alkenes or allenes; can be part of domino sequences. magtech.com.cnrsc.org
Copper-Free Sonogashira Terminal Alkyne + Aryl HalidePd-NHC or Pd-Phosphine Catalyst, BaseAvoids the use of a copper co-catalyst, useful for sensitive substrates. libretexts.org

Copper-Catalyzed Alkyne Functionalizations

Copper catalysts are highly effective in mediating the functionalization of activated alkynes like this compound. These reactions often exploit the Lewis acidic nature of the copper center to activate the alkyne towards nucleophilic attack.

A notable application is the copper-catalyzed intramolecular annulation of conjugated enynones, which are structurally analogous to the but-2-ynoate (B8739756) system. In these reactions, a copper salt can catalyze a 5-exo-dig cyclization to form a copper-carbene intermediate, which then undergoes further transformations to yield complex products like 1H-indenes. This process is efficient, tolerant of various functional groups, and utilizes an inexpensive and low-toxicity metal catalyst.

Furthermore, copper triflate (Cu(OTf)₂) has proven to be an effective catalyst for the Friedel-Crafts-type 1,2-addition of pyrroles to β,γ-unsaturated α-ketoesters, which are constitutional isomers of this compound. This reaction proceeds regioselectively to afford novel alkylated pyrroles.

Rhodium-Carbenoid Induced C-H Insertion for Related Compounds

Rhodium(II) complexes are exceptional catalysts for promoting the decomposition of diazo compounds to generate highly reactive rhodium-carbenoid intermediates. These electrophilic species can undergo a variety of transformations, including synthetically powerful C-H insertion reactions. beilstein-journals.org While this chemistry requires a diazo precursor, it represents a potent strategy for the derivatization of structures related to this compound.

The C-H insertion reaction allows for the direct functionalization of unactivated C-H bonds, forming a new carbon-carbon bond with high levels of chemo- and regioselectivity, often dictated by steric and electronic factors. Dirhodium(II) tetracarboxylates, such as rhodium(II) acetate (B1210297), are common catalysts for these transformations. The mechanism is believed to involve the formation of a rhodium-carbene, which then reacts with a C-H bond in either a concerted or stepwise fashion. This methodology has been successfully applied to synthesize complex spirocyclic and bicyclic ketone systems from acyclic diazo ketone precursors that share structural motifs with butanoates.

Organocatalytic Applications in Stereoselective Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a third pillar of catalysis alongside metal and enzyme catalysis. For substrates like this compound, organocatalysts offer unique pathways for stereoselective derivatization, often under mild and environmentally benign conditions.

Applications of Chiral Bases in Isomerization Processes

Chiral bases have been employed in the stereospecific isomerization of allylic systems, where chirality can be transferred from one carbon to another through a nih.govmagtech.com.cn-proton shift, often involving a tight-ion-pair intermediate. nih.gov While direct isomerization of ynoates like this compound to chiral allenes or dienes using a chiral base is a challenging transformation, related processes have been achieved. For instance, base-catalyzed reversible alkyne-allene isomerization has been used as a key step in dual-catalytic systems to achieve regioselective functionalization. researchgate.net The development of potent chiral guanidine (B92328) bases and other strong, non-nucleophilic bases continues to open new possibilities for asymmetric isomerization reactions. nih.govsakura.ne.jp

Other Organocatalytic Methodologies for But-2-ynoate Derivatization

The electron-deficient nature of the alkyne in but-2-ynoate esters makes them excellent substrates for a variety of organocatalytic transformations, particularly conjugate additions and cycloadditions.

Nucleophilic phosphines, such as triphenylphosphine, are highly effective catalysts for reactions of ynoates. mdpi.com The addition of a phosphine (B1218219) to an ynoate generates a zwitterionic phosphonium (B103445) intermediate, which can act as a reactive dipole or a Brønsted base/proton shuttle. This reactivity has been harnessed in several processes, including:

Isomerization: Phosphines can catalyze the isomerization of conjugated ynoates into conjugated dienes. mdpi.com

Hydrofunctionalization: In the presence of a proton source like an alcohol, phosphines can catalyze the trans-selective hydrocyanation or hydroboration of ynoates. researchgate.netrsc.org

Radical Coupling: By merging nucleophilic phosphine organocatalysis with photoredox catalysis, a Giese-type coupling of ynoates with alkyl radicals can be achieved. monash.eduresearchgate.netresearchgate.net

Chiral primary and secondary amines are also powerful organocatalysts for the derivatization of related unsaturated systems. For example, derivatives of this compound, such as the corresponding enoate, can participate in highly enantioselective conjugate addition reactions with aldehydes or ketones, proceeding through iminium ion or enamine intermediates, respectively.

Table 2: Organocatalytic Transformations of Ynoates and Related Unsaturated Esters This table highlights key organocatalytic methods used to functionalize the but-2-ynoate core and its close analogues.

Catalyst TypeReactionSubstrateKey Features
Nucleophilic Phosphine IsomerizationConjugated YnoateConverts ynoates to conjugated dienes. mdpi.com
Nucleophilic Phosphine trans-HydroborationYnoateHighly regio- and stereoselective formation of E-vinylboronates. rsc.org
Nucleophilic Phosphine HydrocyanationYnoate / Ynonetrans-selective addition of HCN to the alkyne. researchgate.net
Phosphine + Photoredox Giese CouplingYnoateCouples ynoates with alkyl radicals under dual catalysis. researchgate.net
Chiral Amine-Thiourea Conjugate Additionβ,γ-Unsaturated α-KetoesterEnantioselective addition of nucleophiles like acetone.

Use as a Versatile Synthetic Building Block in Complex Molecular Architectures

This compound is a valuable bifunctional molecule, incorporating both an activated alkyne and a methyl ester. This combination of functionalities allows it to serve as a versatile building block in organic synthesis, providing access to a wide array of more complex molecular structures. The electron-withdrawing nature of the ester group activates the alkyne for various transformations, including nucleophilic additions and cycloadditions, while the terminal phenyl group and the methylene (B1212753) spacer offer sites for further functionalization. Its utility is particularly evident in its role as a precursor for constructing intricate carbocyclic and heterocyclic scaffolds.

Precursor in Natural Product Total Synthesis (Analogous to related esters)

While specific examples detailing the use of this compound in the total synthesis of natural products are not extensively documented in peer-reviewed literature, the application of closely related activated alkynes and alkenes is well-established, highlighting the synthetic potential of this class of compounds. The strategic placement of reactive functional groups makes it an ideal starting material for building complex molecular frameworks.

For instance, analogous compounds like methyl phenylpropynoate have been utilized in the multi-step total synthesis of the anticancer agent antofine uniovi.es. The reactivity of the activated alkyne in such precursors is key to constructing the core structures of these complex natural products. Similarly, related α,β-unsaturated esters, such as (E)-Methyl 4-phenylbut-2-enoate, are widely employed as precursors for more complex molecules due to their susceptibility to various chemical reactions . The total synthesis of (+)-neomarinone, for example, relies on key steps like 1,4-conjugate addition, a reaction type for which activated alkynes are also suitable substrates nih.gov. Furthermore, the assembly of large, complex macrocycles, such as in the total synthesis of spirastrellolide A methyl ester, often involves the coupling of smaller, functionalized fragments where building blocks like this compound could foreseeably be incorporated rsc.org. The synthetic utility of such building blocks lies in their ability to participate in sequential reactions that build stereochemical and architectural complexity.

Role in Constructing Diverse Heterocyclic and Carbocyclic Systems

The unique electronic and steric properties of this compound and its analogs make them powerful precursors for the synthesis of a wide variety of cyclic systems. The activated multiple bond is highly receptive to cyclization strategies, including cycloadditions, tandem reactions, and intramolecular cyclizations.

Heterocyclic Systems

The construction of nitrogen- and sulfur-containing heterocycles is readily achieved using this scaffold. In a notable example, the reaction of the closely related methyl phenylpropynoate with thiosemicarbazide (B42300) provides a one-step synthesis for 1,3-thiazinone derivatives researchgate.net. Another powerful application involves the use of an analogous ketoester, methyl 2-oxo-4-phenylbut-3-enoate, in a copper-triflate-catalyzed addition reaction with pyrrole. The resulting adduct undergoes self-cyclization upon heating to yield novel pyrrolizine structures, which form the core of a large family of natural products clockss.org. Modern catalytic methods, such as iridium-catalyzed intramolecular asymmetric propargylation, can be applied to tethered alkyne esters to generate functionalized tetrahydrofuran (B95107) derivatives with high stereocontrol rsc.org.

Table 1: Synthesis of Heterocyclic Systems from this compound and Analogs
PrecursorReaction TypeResulting HeterocycleReference
Methyl phenylpropynoateCondensation with Thiosemicarbazide1,3-Thiazinone researchgate.net
Methyl 2-oxo-4-phenylbut-3-enoateMichael Addition / Intramolecular CyclizationPyrrolizine clockss.org
Aryl Alkyne with Tethered EsterIridium-Catalyzed Intramolecular CyclizationTetrahydrofuran rsc.org

Carbocyclic Systems

The synthesis of carbocycles using these building blocks is equally diverse. An N-heterocyclic carbene (NHC) catalyzed addition of homoenolate equivalents to the related (E)-methyl 2-oxo-4-phenylbut-3-enoate has been shown to generate highly substituted cyclopentanols with excellent diastereoselectivity nih.gov. This method provides rapid access to functionalized five-membered rings nih.gov. Furthermore, related dienophiles like (E)-4-oxo-4-phenylbut-2-enoic acid are known to participate in Diels-Alder reactions with dienes such as cyclopentadiene (B3395910) to construct bicyclic carbocyclic frameworks like the norbornene system researchgate.net. A general and powerful strategy for forming five- and six-membered rings is the Dieckmann condensation, an intramolecular Claisen condensation of diesters libretexts.orglibretexts.org. A suitably derivatized form of this compound could be engineered to undergo such a cyclization to furnish substituted cyclohexenone or cyclopentenone rings.

Table 2: Synthesis of Carbocyclic Systems from Analogs of this compound
PrecursorReaction TypeResulting CarbocycleReference
(E)-Methyl 2-oxo-4-phenylbut-3-enoateNHC-Catalyzed Homoenolate AdditionCyclopentanol nih.gov
(E)-4-Oxo-4-phenylbut-2-enoic acidDiels-Alder ReactionNorbornene derivative researchgate.net
1,6- or 1,7-Diesters (General)Dieckmann CondensationCyclic β-keto ester libretexts.orglibretexts.org

Mechanistic and Theoretical Investigations of Methyl 4 Phenylbut 2 Ynoate Reactions

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Kinetic and spectroscopic analyses are powerful tools for unraveling the intricate details of reaction pathways involving methyl 4-phenylbut-2-ynoate and its derivatives.

Kinetic Studies:

Kinetic analysis of reactions involving derivatives of this compound, such as the E to Z isomerization of allylic azides, has been conducted to determine reaction rates and equilibrium constants. For instance, the isomerization of a naphthyl-containing allylic azide (B81097) was monitored by ¹H NMR spectroscopy at 75 °C, revealing an observed rate constant (k₁ + k₋₁) of 7.2 × 10⁻⁴ s⁻¹ and an equilibrium ratio of 3.2:1 between the E and Z isomers. nih.gov Such studies provide quantitative data on the energetics and dynamics of the reaction process.

In the context of enzyme inhibition, kinetic studies have been instrumental. For example, methyl 4-oxo-4-phenylbut-2-enoates, which are structurally related to this compound, have been shown to inhibit MenB, an enzyme in the bacterial menaquinone biosynthesis pathway. acs.orgnih.gov The mode of action involves the formation of a CoA adduct. acs.orgnih.gov The binding affinity of this adduct to the S. aureus MenB (saMenB) was determined to have a dissociation constant (Kd) of 2 µM. acs.orgnih.gov

Spectroscopic Studies:

Various spectroscopic techniques are employed to identify and characterize intermediates and products in reactions of this compound and its analogs.

NMR Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. For example, the characterization of tert-butyl 4-hydroxy-4-(4-methoxyphenyl)but-2-ynoate involved detailed analysis of its ¹H and ¹³C NMR spectra. nih.gov Similarly, 2D NMR techniques like NOESY and ROESY have been used to study the conformation of related molecules in solution. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. For instance, the IR spectrum of tert-butyl 4-hydroxy-4-(4-methoxyphenyl)but-2-ynoate shows characteristic bands for the hydroxyl, alkyne, and carbonyl groups. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of compounds. nih.gov In studies of enzyme inhibition, LC-MS has been used to detect the formation of the CoA adduct of methyl 4-oxo-4-(4-chlorophenyl)-2-butenoate in bacterial cells. nih.gov

Laser Flash Photolysis: This technique has been used to study the transient species generated upon photoirradiation of related compounds, such as 4-(4-methoxy-phenyl)-4-oxo-but-2-enoate esters, providing insights into their photochemical reaction mechanisms. researchgate.net

These combined kinetic and spectroscopic approaches provide a comprehensive picture of the reaction mechanisms, from the initial reactant states, through transient intermediates, to the final products.

Computational Chemistry and Quantum Mechanical Modeling

Computational chemistry offers a powerful lens to investigate the electronic structure, reactivity, and reaction pathways of this compound at a molecular level.

Density Functional Theory (DFT) is a widely used computational method to predict the electronic properties and reactivity of molecules.

DFT calculations have been employed to study the electronic structure and reactivity of various molecules structurally related to this compound. For example, in the study of oxoammonium salt-mediated oxidations, DFT was used to explore the mechanistic details, revealing that most reactions proceed via a formal hydride transfer. researchgate.net These calculations can provide insights into the distribution of electron density, molecular orbital energies, and other electronic parameters that govern reactivity.

In the context of enzyme inhibition, DFT calculations can complement experimental findings. For instance, while not explicitly detailed for this compound itself in the provided snippets, DFT has been used to study the mechanism of related enzymes like MenB, which belongs to the crotonase superfamily. acs.org Such studies can help in understanding the binding modes of inhibitors and the catalytic mechanism of the enzyme.

The application of DFT can also predict spectroscopic properties. For example, DFT calculations have been used to support the characterization of triplet excited states and biradical intermediates in the photochemistry of related enoate esters. researchgate.net

A key application of computational chemistry is the elucidation of reaction mechanisms through the identification of transition states and the mapping of entire reaction pathways.

Computational studies have been used to analyze the transition states and map the reaction pathways for various reactions involving compounds analogous to this compound. For example, in the study of the Winstein rearrangement of allylic azides, DFT calculations were performed to investigate the sigmatropic and ionic pathways. nih.gov This type of analysis helps in understanding the feasibility of different proposed mechanisms and can explain observed product distributions and stereochemical outcomes.

Similarly, in the iodine-catalyzed cis/trans isomerization of alkenes, including methyl 4-phenylbut-2-enoate, computational chemistry was used to study the reaction mechanism in detail. uregina.ca These calculations revealed that the stability of the iodo intermediates is a key factor influencing the reaction. uregina.ca

For enzyme-catalyzed reactions, transition state analysis can be particularly insightful. Although specific data for this compound is not available in the provided results, the general approach involves modeling the substrate and enzyme active site to calculate the energies of intermediates and transition states along the reaction coordinate. This has been applied to understand the mechanism of enzymes like MenB. acs.org

The combination of DFT calculations for electronic structure and transition state analysis provides a powerful predictive tool for understanding and designing chemical reactions.

Analysis of Stereoelectronic Effects and Conformational Preferences

Stereoelectronic effects and conformational preferences are critical in determining the reactivity and selectivity of reactions involving this compound and its derivatives.

Stereoelectronic Effects:

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule. In the context of related α,β-unsaturated esters, the (E)-configuration is often favored as it minimizes steric hindrance and allows for optimal conjugation of the π-system. This conjugation influences the electron density distribution and can direct the regioselectivity of reactions such as Michael additions. For instance, Fukui indices, which can be calculated using DFT, can predict the electrophilic sites in the molecule.

The reactivity of related compounds can also be influenced by the electronic effects of substituents. For example, the presence of a methoxy (B1213986) group on the phenyl ring of a similar compound enhances electron density, which in turn affects its conjugation and reactivity.

Conformational Preferences:

The three-dimensional shape of a molecule, or its conformation, can significantly impact its chemical behavior. For flexible molecules, multiple conformations may exist in equilibrium. Computational methods, such as molecular mechanics, can be used to explore the energy landscape and identify low-energy conformations. acs.org

For example, studies on menaquinone-2, which also contains a phenyl and an alkyl chain, have shown that it can adopt both extended and folded conformations, with the folded forms being comparable in energy to the all-trans form. acs.org The conformational preferences can be influenced by the solvent environment, as demonstrated by changes in NMR chemical shifts in different solvents. acs.org

The interplay of stereoelectronic effects and conformational preferences is crucial for a comprehensive understanding of the chemical properties of this compound and for predicting the outcomes of its reactions.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Application of Advanced NMR Techniques for Structural Elucidation of Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For intermediates in reactions involving methyl 4-phenylbut-2-ynoate, both ¹H and ¹³C NMR provide critical data.

For instance, in the synthesis of related compounds like methyl 4-hydroxy-4-phenylbut-2-ynoate, ¹H NMR is used to identify key protons. The spectra would show characteristic signals for the aromatic protons (around 7.35-7.52 ppm), the methoxy (B1213986) group protons as a singlet (around 3.79 ppm), and the hydroxyl proton as a doublet (around 2.71 ppm), confirming the presence of these functional groups. wiley-vch.de Similarly, in the synthesis of (E)-methyl 2-diazo-4-phenylbut-3-enoate, NMR is vital for confirming the structure of this diazo intermediate. researchgate.net

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can further elucidate complex structures by showing correlations between protons and carbons, which is particularly useful for unambiguously assigning signals and determining the connectivity of atoms in novel or unexpected intermediates. While specific data for intermediates of this compound are not detailed in the provided search results, the general application of these techniques is a standard and essential practice in synthetic organic chemistry.

Mass Spectrometry in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of compounds and can be used to monitor the progress of a reaction by identifying the masses of reactants, intermediates, and products in the reaction mixture.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For example, in the characterization of methyl 4-hydroxy-4-phenylbut-2-ynoate, HRMS (ESI) was used to confirm its molecular formula by matching the calculated mass (213.0528 for C₁₁H₁₀O₃+Na⁺) with the found mass (213.0522). wiley-vch.de

In studies of related compounds, such as methyl 4-oxo-4-phenylbut-2-enoate, high-resolution LC/UV/MS was employed to identify the formation of a Coenzyme A adduct in MRSA cells, demonstrating the utility of MS in tracking the metabolic fate of a compound. nih.gov The detection of the adduct was confirmed by its specific mass-to-charge ratio (m/z). nih.gov This highlights how mass spectrometry is crucial not only for confirming the identity of synthetic products but also for understanding their interactions in biological systems.

The synthesis of methyl 4-oxo-4-phenylbut-2-ynoate itself involves the use of techniques where the crude product is analyzed, and mass spectrometry would be a key method to confirm the successful formation of the desired product by identifying its molecular ion peak. qut.edu.au

Chromatographic Techniques for Separation and Purity Assessment in Synthetic Development

Chromatographic techniques are fundamental for the separation and purification of compounds, as well as for assessing their purity.

High-Performance Liquid Chromatography (HPLC) is widely used to determine the purity of synthetic compounds and to separate isomers. For example, the purity of synthesized compounds related to this compound is often determined by reverse-phase HPLC, with a target purity of greater than 95%. mdpi.com Chiral HPLC, using columns like Chiralcel OD-H, AS-H, or AD-H, is specifically employed to separate enantiomers and determine the enantiomeric excess (ee) of chiral products, which is crucial in asymmetric synthesis. wiley-vch.dedicp.ac.cnwiley-vch.de The retention times of the major and minor enantiomers are used to quantify the success of the enantioselective reaction. wiley-vch.dedicp.ac.cn

Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is another vital technique for analyzing volatile compounds and assessing purity. It is particularly useful for identifying byproducts and impurities in a reaction mixture. researchgate.net For instance, in the analysis of potential phenylacetone (B166967) precursors, GC-MS was used to study the decomposition and transesterification of related esters. researchgate.net

Column Chromatography is the standard method for purifying reaction products on a preparative scale. In the synthesis of methyl 4-oxo-4-phenylbut-2-ynoate and its derivatives, flash column chromatography with a silica (B1680970) gel stationary phase and a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) is used to isolate the desired product from the crude reaction mixture. qut.edu.aursc.org

Design and Synthesis of Functionalized Methyl But 2 Ynoate Derivatives

Structure-Reactivity Correlations for Substituted Phenylbut-2-ynoates

The reactivity of methyl 4-phenylbut-2-ynoate is significantly influenced by the electronic nature of substituents on the phenyl ring. The electron-withdrawing or electron-donating character of these substituents can modulate the electron density of the acetylenic bond, thereby affecting its susceptibility to nucleophilic or electrophilic attack.

Research into the radical reactions of aryl alkynoates has provided valuable insights into these structure-reactivity correlations. exlibrisgroup.comresearchgate.net In radical cascade reactions, for example, the presence of electron-donating groups (e.g., methyl, alkoxy) or electron-withdrawing groups (e.g., bromo, cyano, fluoro, trifluoromethyl) on the O-aryl ring of aryl alkynoates has been shown to influence the efficiency and outcome of the reaction. acs.org For instance, a radical-based cascade reaction for the oxidative difunctionalization of aryl alkynoates proceeds efficiently with a wide range of substituents, delivering fully substituted α,β-unsaturated acids in high yields. acs.org

The Hammett equation provides a quantitative framework for understanding these substituent effects. By correlating reaction rates and equilibrium constants for a series of reactions with the Hammett substituent constant (σ), it is possible to quantify the electronic influence of substituents on the reactivity of the but-2-ynoate (B8739756) system. While specific Hammett studies on this compound are not extensively documented in the readily available literature, the principles are broadly applicable. Electron-withdrawing groups are expected to increase the electrophilicity of the alkyne and the carbonyl carbon, making them more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease their electrophilicity.

Computational studies, such as those employing Density Functional Theory (DFT), can further elucidate these relationships by modeling the electronic structure and reaction pathways of substituted phenylbut-2-ynoates. These theoretical approaches can help predict how different substituents will affect the activation barriers of various reactions.

Table 1: Predicted Influence of Phenyl Ring Substituents on the Reactivity of this compound

Substituent (Position)Electronic EffectPredicted Impact on Alkyne ElectrophilicityPredicted Impact on Carbonyl Electrophilicity
-NO₂ (para)Electron-withdrawingIncreaseIncrease
-CN (para)Electron-withdrawingIncreaseIncrease
-Cl (para)Electron-withdrawingIncreaseIncrease
-HNeutralBaselineBaseline
-CH₃ (para)Electron-donatingDecreaseDecrease
-OCH₃ (para)Electron-donatingDecreaseDecrease

This table is based on established principles of physical organic chemistry and is intended to be illustrative.

Synthesis of Analogues with Modified Phenyl Ring Substituents

The synthesis of this compound analogues bearing different substituents on the phenyl ring can be achieved through various synthetic strategies. One of the most powerful and versatile methods is the Sonogashira cross-coupling reaction. wikipedia.org This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.

In the context of synthesizing substituted methyl 4-phenylbut-2-ynoates, this would typically involve the coupling of methyl propiolate with a substituted phenyl halide (iodide, bromide, or triflate). The reaction is generally carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The scope of the Sonogashira reaction is broad, tolerating a wide range of functional groups on the aryl halide, which allows for the synthesis of a diverse library of analogues. preprints.orgpreprints.org

Another approach involves the reaction of an organometallic reagent derived from a substituted benzene (B151609) with a suitable electrophile. For example, a substituted phenylmagnesium bromide (a Grignard reagent) or a substituted phenyllithium (B1222949) could potentially react with a derivative of but-2-ynoic acid.

The synthesis of related compounds, such as (E)-methyl 4-phenylbut-2-enoate, often involves methods like the Wittig reaction or the Horner-Wadsworth-Emmons reaction, which could be adapted to generate the corresponding ynoates under specific conditions.

Table 2: Representative Synthetic Routes to Substituted Methyl 4-phenylbut-2-ynoates

Starting MaterialsReagents and ConditionsProduct
Substituted Phenyl Iodide, Methyl PropiolatePd(PPh₃)₄, CuI, Et₃N, THFMethyl 4-(substituted-phenyl)but-2-ynoate
Substituted Phenylacetylene (B144264), Methyl Chloroformaten-BuLi, THF; then ClCO₂MeMethyl 4-(substituted-phenyl)but-2-ynoate

This table outlines general synthetic strategies and may require optimization for specific substrates.

Exploration of Different Ester Moieties in But-2-ynoate Frameworks

Varying the ester moiety in the but-2-ynoate framework can influence the compound's physical properties, such as solubility and volatility, as well as its reactivity. The synthesis of these analogues typically involves the esterification of 4-phenylbut-2-ynoic acid or the transesterification of an existing ester.

Direct esterification of 4-phenylbut-2-ynoic acid with a variety of alcohols (e.g., ethanol (B145695), isopropanol, tert-butanol) in the presence of an acid catalyst (such as sulfuric acid or p-toluenesulfonic acid) is a straightforward method for accessing different alkyl but-2-ynoates. Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the esterification under milder conditions.

Transesterification, where the methyl group of this compound is exchanged for a different alkyl group, can be achieved by heating the methyl ester in the presence of the desired alcohol and a suitable catalyst.

The synthesis of related butenoate esters has been documented with various ester groups. For example, the preparation of (E)-ethyl 4-(tert-butoxycarbonyloxy)-4-phenylbut-2-enoate has been reported, showcasing the incorporation of a bulky tert-butyl ester. rsc.org Such strategies can be adapted for the synthesis of a range of 4-phenylbut-2-ynoate esters.

Table 3: Synthesis of 4-Phenylbut-2-ynoate Esters with Various Alkyl Moieties

Ester MoietySynthetic MethodAlcohol
EthylEsterificationEthanol
IsopropylEsterificationIsopropanol
tert-ButylEsterificationtert-Butanol
Benzyl (B1604629)EsterificationBenzyl alcohol

This table provides examples of alcohols that can be used in the esterification of 4-phenylbut-2-ynoic acid to generate different ester derivatives.

Future Research Perspectives in Phenylbut 2 Ynoate Chemistry

Development of Novel Catalytic Systems for Alkynoate Transformations

A primary objective in modern organic synthesis is the development of efficient, selective, and sustainable catalytic methods. For alkynoate transformations, research is moving beyond traditional precious metal catalysts toward more economical and environmentally benign alternatives.

Future efforts will likely concentrate on several key areas:

Earth-Abundant Metal Catalysis: While precious metals like palladium, platinum, and rhodium have been instrumental in alkyne functionalization, their cost and scarcity are significant drawbacks. acs.org Consequently, catalysts based on earth-abundant metals such as manganese, acs.org cobalt, chinesechemsoc.org and copper mdpi.com are gaining prominence. For instance, dinuclear manganese catalysts have shown promise in the selective functionalization of alkynes, offering a pathway to overcome the limitations of precious metals. acs.org Similarly, copper-catalyzed reactions, which can generate copper carbene intermediates, provide powerful methods for constructing new C-C bonds from terminal alkynes. mdpi.comnih.gov

Recyclable and Heterogeneous Catalysts: To enhance sustainability, the development of recyclable catalysts is crucial. mdpi.com This includes supporting metal catalysts on materials like silica (B1680970), graphitic carbon, or within metal-organic frameworks (MOFs). mdpi.com Such systems combine the high activity of homogeneous catalysts with the ease of separation and reuse characteristic of heterogeneous catalysts, making them suitable for both laboratory and industrial-scale synthesis. mdpi.com

Metal-Free Catalysis: An emerging frontier is the use of metal-free reaction conditions, which circumvents issues of metal toxicity and contamination of products. nih.govscispace.com Research has demonstrated that radical reactions of alkynoates can be initiated using sunlight or simple organic catalysts. researchgate.netrsc.org For example, a sunlight-initiated radical conversion of aryl alkynoates to 3-iodocoumarins has been achieved without any catalyst or additive, representing a green and efficient synthetic pathway. rsc.org

Catalyst TypeExample Metal/SystemReaction TransformationKey AdvantagesReference
Earth-Abundant MetalManganese (Dinuclear)Hydroarylation of internal alkynesLow toxicity, high natural abundance, unique reactivity. acs.org
Earth-Abundant MetalCobaltHydroalkylation of alkynesRegiodivergent selectivity, low cost. chinesechemsoc.org
Earth-Abundant MetalCopperCross-coupling with diazo compoundsFormation of functionalized alkynes and allenes. mdpi.com
Recyclable CatalystSulfamic AcidRegioselective hydrothiolationMetal-free, solvent-free, reusable. mdpi.com
Metal-Free SystemSunlight / N-IodosuccinimideRadical cyclization to iodocoumarinsNo catalyst/additive needed, green chemistry. rsc.org

Expanding the Scope of Synthetic Applications for Methyl 4-Phenylbut-2-ynoate

This compound is a valuable precursor for synthesizing a wide array of complex molecules. Future research will undoubtedly broaden its applications, focusing on the construction of high-value chemical entities, particularly heterocyclic scaffolds prevalent in pharmaceuticals and natural products.

Key growth areas for synthetic applications include:

Domino and Cascade Reactions: The development of cascade reactions that form multiple bonds in a single operation represents a highly efficient synthetic strategy. Alkynoates are excellent substrates for such processes. For example, a palladium(II)-catalyzed domino C–H addition/Heck reaction has been used to create stereoselective 3-alkylideneoxindoles, a privileged scaffold in medicinal chemistry. rsc.org Future work could adapt these strategies for this compound to access novel oxindole (B195798) derivatives.

Radical-Mediated Cyclizations: Radical chemistry offers unique pathways for the functionalization of alkynoates. researchgate.net Silver-catalyzed radical cyclization of alkynoates with various partners has been shown to produce diverse coumarin (B35378) derivatives, such as 3-phosphorated and 3-monofluoromethylated coumarins. researchgate.net Visible-light-promoted radical acylation/cyclization with aldehydes also yields 3-acylcoumarins, demonstrating an atom-economic approach that avoids pre-functionalized starting materials. researchgate.net

Multicomponent Reactions: Phosphine-catalyzed three-component coupling of alkynoates, silyl (B83357) enol ethers, and aroyl fluorides is an example of the potential for developing novel multicomponent reactions. researchgate.net Applying this logic to this compound could provide rapid access to densely functionalized acyclic structures.

Divergent Synthesis: The ability to selectively control reaction outcomes to produce different isomers from the same starting material is a significant challenge. Recent success in the synergistic palladium/Lewis acid-catalyzed divergent bissilylation of alkynoates demonstrates that such control is achievable. nih.gov This protocol allows for the precise synthesis of different 1,2-bissilyl alkene isomers, which are versatile synthetic intermediates. nih.gov

Synthetic TransformationResulting ScaffoldCatalyst/ConditionsPotential SignificanceReference
Domino C–H Addition/Heck Reaction3-AlkylideneoxindolesPalladium(II)Access to privileged medicinal chemistry scaffolds. rsc.org
Radical Acylation/Cyclization3-AcylcoumarinsVisible LightAtom-economic, broad functional group tolerance. researchgate.net
Divergent Bissilylation1,2-Bissilyl AlkenesPalladium / Lewis AcidControlled access to different stereoisomers. nih.gov
Electrophilic Halogenation1,4-Dicarbonyl 3-HaloalkenesDABCOSynthesis of densely functionalized building blocks. chemrxiv.org
Cyanomethylation/CyclizationCoumarin DerivativesTBPB (Metal-Free)Formation of cyano-containing heterocycles. nih.govscispace.com

Advanced Mechanistic Insights via Multidisciplinary Approaches

A thorough understanding of reaction mechanisms is fundamental to the rational design of new catalysts and synthetic methods. The complexity of alkynoate transformations necessitates a multidisciplinary approach, combining advanced computational modeling with sophisticated experimental techniques.

Future mechanistic investigations will likely focus on:

Computational Chemistry: High-level computational methods, such as Density Functional Theory (DFT) and coupled-cluster theory [CCSD(T)], have become indispensable for studying reaction mechanisms involving alkynoates. nih.govscispace.com These studies can map out entire reaction energy profiles, identify transition states, and elucidate the roles of catalysts and additives. For instance, computational analysis of the metal-free cyanomethylation of aryl alkynoates revealed that the reaction proceeds through a sequence of cyanomethylation, spirocyclization, and ester migration to yield coumarin derivatives. nih.govscispace.com Such insights are crucial for optimizing reaction conditions and predicting outcomes.

In-Situ Spectroscopy: To bridge the gap between theoretical models and experimental reality, time-resolved spectroscopic techniques are essential. acs.org Techniques like in-situ infrared (IR) or nuclear magnetic resonance (NMR) spectroscopy can monitor reactions as they occur, allowing for the direct observation of transient intermediates that are predicted by computational models. This combination provides powerful evidence to confirm or refine proposed mechanisms.

Kinetics and Isotope Effects: Classical physical organic chemistry tools remain vital. Detailed kinetic studies can help determine the rate-determining step of a reaction, while kinetic isotope effects can reveal which bonds are being broken or formed in that step. When combined with computational data, these experimental results provide a robust and comprehensive picture of the reaction pathway. For example, investigating the origins of selectivity in divergent reactions, such as the bissilylation of alkynoates, relies on a combination of experimental and computational studies to understand the influence of ligands, reagents, and coordination modes. nih.gov

The synergy between these approaches—predictive computational modeling, real-time spectroscopic observation, and precise kinetic measurements—will continue to unravel the complex mechanistic details of phenylbut-2-ynoate chemistry, paving the way for future innovations.

Q & A

Q. What are the established synthetic methodologies for Methyl 4-phenylbut-2-ynoate, and how can reproducibility be ensured?

To synthesize this compound, researchers typically employ alkyne coupling reactions or esterification of 4-phenylbut-2-ynoic acid. Key steps include:

  • Literature Validation : Use SciFinder or Reaxys to verify synthetic routes and compare reported yields and conditions .
  • Optimization : Adjust catalysts (e.g., palladium for Sonogashira coupling) and solvent systems (e.g., THF or DMF) to enhance efficiency.
  • Purification : Confirm purity via column chromatography (silica gel, hexane/ethyl acetate gradients) and validate with 1H^1H-NMR and GC-MS .
    Reproducibility requires strict control of anhydrous conditions, stoichiometry, and reaction time, as minor variations can drastically alter yields .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H-NMR identifies the methyl ester (δ3.73.8\delta \approx 3.7–3.8 ppm) and alkyne protons (δ2.53.0\delta \approx 2.5–3.0 ppm). 13C^{13}C-NMR confirms the ester carbonyl (δ165170\delta \approx 165–170 ppm) and alkyne carbons (δ7585\delta \approx 75–85 ppm) .
  • IR Spectroscopy : Look for ester C=O stretches (1720cm1\sim 1720 \, \text{cm}^{-1}) and alkyne C≡C stretches (21002260cm1\sim 2100–2260 \, \text{cm}^{-1}) .
  • Mass Spectrometry : ESI-MS or EI-MS should show the molecular ion peak (m/z174g/molm/z \approx 174 \, \text{g/mol}) and fragmentation patterns consistent with the ester and phenyl groups .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cycloaddition reactions?

  • DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for [2+2] or Diels-Alder reactions. Compare HOMO-LUMO gaps to assess regioselectivity .
  • Molecular Dynamics : Simulate solvent effects (e.g., toluene vs. acetonitrile) on reaction pathways using software like GROMACS .
  • Validation : Cross-check computational results with experimental kinetic studies (e.g., kobsk_{\text{obs}} measurements via UV-Vis spectroscopy) .

Q. What strategies resolve contradictions in reported crystal structure data for this compound derivatives?

  • Refinement Tools : Employ SHELXL for high-resolution X-ray data to model disorder or thermal motion .
  • Twinned Data Analysis : Use PLATON or Olex2 to detect and correct for twinning in crystals .
  • Comparative Studies : Replicate synthesis and crystallization conditions from conflicting reports, and validate unit cell parameters against CCDC databases .

Q. How can the Taguchi experimental design optimize the synthesis of this compound analogs?

  • Parameter Selection : Identify critical factors (e.g., temperature, catalyst loading, solvent polarity) using orthogonal arrays (e.g., L9 or L16) .
  • Signal-to-Noise (S/N) Ratios : Calculate S/N ratios for yield or purity responses to determine optimal levels for each parameter .
  • Confirmation Experiments : Validate predicted optima with triplicate runs and statistical analysis (e.g., ANOVA, p0.05p \leq 0.05) .

Q. What mechanistic insights explain the ester’s stability under acidic or basic conditions?

  • Kinetic Studies : Perform pH-dependent degradation experiments monitored by HPLC. Fit data to pseudo-first-order models to derive rate constants (kk) .
  • Isotopic Labeling : Use 18O^{18}O-labeled water in hydrolysis studies to track oxygen incorporation into products via MS .
  • Theoretical Modeling : Calculate free energy profiles for hydrolysis pathways using QM/MM hybrid methods .

Methodological Guidance

How to design a robust research question for studying this compound’s applications in materials science?

  • Structure-Function Focus : Example: “How does the electron-withdrawing ester group in this compound influence charge transport in conjugated polymers?”
  • Variables : Independent variables (e.g., polymer backbone structure), dependent variables (e.g., conductivity, bandgap) .
  • Hypothesis Testing : Use cyclic voltammetry and AFM to correlate molecular structure with device performance .

Q. What analytical approaches validate the absence of byproducts in scaled-up syntheses?

  • Chromatographic Purity : UPLC-MS with charged aerosol detection (CAD) for trace impurities (<0.1%) .
  • NMR Dilution Experiments : Detect low-concentration species via 1H^1H-NMR with extended acquisition times .
  • XRD for Polymorphs : Screen crystallization batches to rule out unintended polymorphic forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.